Furo[2,3-c]pyridine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUIVASBGOEYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348982 | |
| Record name | furo[2,3-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-06-2 | |
| Record name | Furo[2,3-c]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112372-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | furo[2,3-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of Furo 2,3 C Pyridine 2 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde functional group in furo[2,3-c]pyridine-2-carbaldehyde is a primary site for chemical modifications, readily undergoing reactions with a variety of nucleophiles. These transformations are fundamental for the construction of more complex molecular architectures.
Nucleophilic Additions and Condensation Reactions
The electron-deficient carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, leading to addition products which can subsequently undergo dehydration to form stable condensed molecules.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsphinxsai.com While specific studies on this compound are not extensively documented, the reactivity of analogous furan-2-carboxaldehydes suggests a high propensity for this reaction. sphinxsai.comdamascusuniversity.edu.sy The condensation typically proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration. wikipedia.org
Active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) are common reaction partners. For instance, the reaction of related 5-substituted furan-2-carboxaldehydes with malononitrile or ethyl cyanoacetate, often catalyzed by bases like piperidine (B6355638) or in the presence of materials like hydrotalcite, yields the corresponding dicyanovinyl or cyanocinnamic ester derivatives. researchgate.netrsc.org It is anticipated that this compound would react similarly to produce compounds like 2-(furo[2,3-c]pyridin-2-ylmethylene)malononitrile.
Table 1: Examples of Knoevenagel Condensation with Furan-2-Carboxaldehyde Derivatives
| Aldehyde | Active Methylene Compound | Product | Reference |
| 5-Substituted Furan-2-carboxaldehyde | Malononitrile | 2-((5-Substitutedfuran-2-yl)methylene)malononitrile | rsc.org |
| 5-Substituted Furan-2-carboxaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(5-substitutedfuran-2-yl)acrylate | researchgate.net |
The reaction of aldehydes with hippuric acid, a classic example of a reaction involving an active methylene compound, leads to the formation of azlactones (oxazolones). This reaction, a variant of the Erlenmeyer-Plöchl synthesis, is crucial for the preparation of α-amino acids. Research on the reactivity of furo[b]pyrrole type aldehydes, which are structurally similar to this compound, has demonstrated their successful condensation with hippuric acid. researchgate.net
Specifically, the reaction of methyl-2-formyl-furo[2,3-b]pyrrole-5-carboxylates with hippuric acid in acetic anhydride (B1165640), catalyzed by potassium acetate, yields the corresponding methyl-2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]-furo[2,3-b]pyrrole-5-carboxylates. researchgate.net This suggests that this compound would undergo a similar transformation to afford the analogous oxazolone (B7731731) derivative.
The condensation of aromatic aldehydes with quaternary salts of 2-methylbenzothiazole (B86508) is a well-established method for the synthesis of styryl dyes. This reaction is a type of Knoevenagel condensation where the methyl group of the benzothiazolium salt acts as the active methylene component. Studies on the reaction of 5-arylfuran-2-carboxaldehydes and furo[b]pyrrole type aldehydes with 2,3-dimethyl-benzothiazolium iodide have been reported. mdpi.com
These reactions are typically carried out in refluxing methanol (B129727) with a catalytic amount of pyridine (B92270) and result in the formation of highly conjugated systems. For example, furo[2,3-b]pyrrole type aldehydes condense with benzothiazolium salts to yield the corresponding vinyl-benzothiazolium iodide derivatives in moderate yields. mdpi.com It is therefore highly probable that this compound would react in a similar manner to produce furo[2,3-c]pyridin-2-yl-vinyl-benzothiazolium salts.
Formation of Imines and Hydrazones
The reaction of this compound with primary amines or hydrazines is expected to readily form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in organic synthesis and are characterized by the formation of a carbon-nitrogen double bond.
The synthesis of N,N-dimethylhydrazones from the closely related methyl 2-formyl-6-R-furo[2,3-b]pyrrole-5-carboxylates has been achieved by reacting the aldehydes with unsym-dimethylhydrazine in refluxing toluene (B28343) with a catalytic amount of 4-methylbenzenesulfonic acid. mdpi.com Similarly, the condensation of furo[3,2-b]pyrrole-5-carboxhydrazides with 4-oxo-4H-chromene-2-carboxaldehyde demonstrates the formation of hydrazone linkages in related systems. nih.gov These examples strongly support the feasibility of forming a wide variety of imines and hydrazones from this compound.
Table 2: Formation of Imines and Hydrazones from Related Aldehydes
| Aldehyde | Reagent | Product Type | Reference |
| Methyl 2-formyl-6-R-furo[2,3-b]pyrrole-5-carboxylates | unsym-Dimethylhydrazine | N,N-Dimethylhydrazone | mdpi.com |
| 4-Oxo-4H-chromene-2-carboxaldehyde | Furo[3,2-b]pyrrole-5-carboxhydrazides | Hydrazone | nih.gov |
Oxime Formation and Derived Transformations
Aldehydes react with hydroxylamine (B1172632) to form oximes. This reaction is another example of a nucleophilic addition to the carbonyl group, followed by dehydration. The resulting oximes are versatile intermediates that can be transformed into other functional groups.
For instance, the reaction of methyl 2-formyl-6-R-furo[2,3-b]pyrrole-5-carboxylates with hydroxylammonium chloride in acetic anhydride in the presence of pyridine leads to the formation of the corresponding cyano-substituted compounds. mdpi.com This transformation proceeds through an initial oxime formation, which then undergoes dehydration and rearrangement to the nitrile. This indicates that this compound can not only form a stable oxime but also serve as a precursor for the synthesis of 2-cyanofuro[2,3-c]pyridine.
Redox Chemistry of the Carbaldehyde Group
The aldehyde functional group at the 2-position of the furo[2,3-c]pyridine (B168854) scaffold is a primary site for redox reactions, readily undergoing both oxidation to a carboxylic acid and various reductive transformations.
Oxidation to Carboxylic Acids
The oxidation of this compound to its corresponding carboxylic acid, furo[2,3-c]pyridine-2-carboxylic acid, is a feasible transformation, although specific literature on this exact conversion is not abundant. However, drawing parallels from the oxidation of other heterocyclic aldehydes, several standard oxidizing agents can be employed.
Common reagents for this type of transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of oxidant would depend on the desired reaction conditions and the sensitivity of the furo[2,3-c]pyridine ring system to the oxidative environment. For instance, milder reagents like Tollens' reagent or silver(I) oxide (Ag₂O) are often preferred to avoid potential side reactions on the electron-rich furan (B31954) portion of the molecule.
A study on the oxidation of pyridine-2-carboxylic acid hydrazides to the corresponding aldehydes also suggests that the reverse reaction, the oxidation of the aldehyde, is a standard process. google.com The formation of pyridine-2-carboxylic acid was observed as a side product during the oxidation of pyridine-3-carboxylic acid hydrazide and pyridine-4-carboxylic acid hydrazide, indicating the susceptibility of the aldehyde to further oxidation. google.com
Table 1: Potential Oxidizing Agents for the Conversion of this compound to Furo[2,3-c]pyridine-2-carboxylic Acid
| Oxidizing Agent | Typical Conditions | Remarks |
| Potassium Permanganate (KMnO₄) | Basic or neutral, aqueous solution | Powerful oxidant, may require careful control to prevent ring degradation. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | Strong oxidant, acidic conditions might affect the pyridine nitrogen. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Mild oxidant, specific for aldehydes. |
| Silver(I) Oxide (Ag₂O) | Aqueous or alcoholic solution | Mild oxidant, often used for sensitive substrates. |
Reductive Transformations
The carbaldehyde group of this compound is readily reduced to a primary alcohol, furo[2,3-c]pyridin-2-ylmethanol. This transformation can be efficiently achieved using common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comchemistrysteps.commasterorganicchemistry.combham.ac.ukyoutube.com
Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol or ethanol. youtube.comchemistrysteps.comyoutube.com It selectively reduces aldehydes and ketones without affecting other functional groups like esters or the aromatic rings. chemistrysteps.commasterorganicchemistry.com An example of a similar reduction is the treatment of a pyridine derivative containing an aldehyde with NaBH₄ in methanol at 0°C, which affords the corresponding primary alcohol. youtube.com
Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comchemistrysteps.commasterorganicchemistry.combham.ac.ukyoutube.com While it will also reduce the aldehyde to the alcohol, its high reactivity could potentially lead to the reduction of the pyridine ring under certain conditions. Therefore, for the selective reduction of the aldehyde group in this compound, sodium borohydride is generally the preferred reagent due to its greater chemoselectivity. masterorganicchemistry.com
Other reductive transformations could include the conversion of the aldehyde to an alkane (the methyl group) via Wolff-Kishner or Clemmensen reduction, although the harsh conditions of these reactions might not be compatible with the furo[2,3-c]pyridine ring system.
Reactivity of the Fused Aromatic System
The furo[2,3-c]pyridine core exhibits a distinct reactivity pattern in electrophilic and nucleophilic substitution reactions, governed by the electronic properties of both the furan and pyridine rings.
Electrophilic Substitution Patterns
The furo[2,3-c]pyridine ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen. uomustansiriyah.edu.iqquimicaorganica.org Electrophilic attack on the pyridine ring itself requires harsh conditions and typically occurs at the C-3 and C-5 positions, which are meta to the nitrogen atom, to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen. uomustansiriyah.edu.iqquimicaorganica.orgpearson.com
In the case of furo[2,3-c]pyridine, the fused furan ring, being electron-rich, would be expected to be more susceptible to electrophilic attack than the pyridine ring. However, the deactivating effect of the pyridine nitrogen extends to the furan ring. Studies on the electrophilic substitution of benzo[b]furo[2,3-c]pyridines, such as nitration and acylation, have shown that substitution occurs exclusively on the benzene (B151609) ring, further highlighting the deactivation of the heterocyclic portion. researchgate.net
Computational studies and experimental evidence on related systems suggest that if electrophilic substitution were to occur on the furo[2,3-c]pyridine nucleus itself, the most likely positions for attack would be on the furan ring, specifically at the C-3 position, which is beta to the oxygen and less influenced by the deactivating effect of the pyridine nitrogen. The presence of the electron-withdrawing carbaldehyde group at the 2-position would further deactivate the furan ring towards electrophilic attack.
Nucleophilic Aromatic Substitution on Derived Halogenated Analogues
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen), as the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. sci-hub.senih.govresearchgate.netresearchgate.net This principle is applicable to the furo[2,3-c]pyridine system.
To undergo nucleophilic substitution, a leaving group, typically a halogen, must be present on the ring. The synthesis of halogenated furo[2,3-c]pyridines can be achieved through various methods, including the Sandmeyer reaction from an amino-substituted precursor or via direct halogenation under specific conditions. For instance, chloro derivatives of furo[3,2-c]pyridines have been synthesized and subsequently reacted with nucleophiles like amines and alkoxides. researchgate.netresearchgate.net
In a halogenated furo[2,3-c]pyridine, the positions most susceptible to nucleophilic attack would be those on the pyridine ring that are ortho or para to the nitrogen. Therefore, a halogen at the C-4 or C-7 position would be readily displaced by a nucleophile. The reactivity would follow the general trend for leaving groups (I > Br > Cl > F). sci-hub.se
A study on the synthesis of substituted pyridines from halopyridines using microwave irradiation demonstrated efficient nucleophilic substitution with various sulfur, oxygen, and carbon nucleophiles. sci-hub.se Similar conditions could likely be applied to halogenated furo[2,3-c]pyridines to introduce a range of functional groups.
Regio- and Chemoselectivity in Complex Reaction Environments
In a molecule like this compound, the presence of multiple reactive sites—the aldehyde group, the furan ring, and the pyridine ring—can lead to challenges in controlling regio- and chemoselectivity during chemical transformations.
For instance, in reactions involving both a nucleophile and an electrophile, the outcome will depend on the nature of the reagents and the reaction conditions. A strong nucleophile would likely attack the aldehyde carbonyl group first. Conversely, under strongly acidic conditions required for some electrophilic aromatic substitutions, the pyridine nitrogen would be protonated, further deactivating the entire ring system towards electrophilic attack and potentially favoring reactions at the aldehyde.
The synthesis of substituted furo[2,3-b]pyridines has demonstrated the possibility of chemoselective cross-coupling reactions on a di-halogenated scaffold, where different palladium catalysts and conditions can be used to selectively react at one halogenated position over another. nih.gov This highlights the potential for controlled, stepwise functionalization of a poly-functionalized furo[2,3-c]pyridine system.
Furthermore, regioselective lithiation of the parent furo[2,3-c]pyridine has been reported, providing a powerful tool for introducing substituents at specific positions. The choice of the lithiating agent and reaction conditions can direct the deprotonation to different sites on the ring, which can then be trapped with various electrophiles. This approach offers a high degree of control over the regioselectivity of functionalization.
Advanced Spectroscopic and Structural Characterization of Furo 2,3 C Pyridine 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Analysis
In the ¹H NMR spectrum of Furo[2,3-c]pyridine-2-carbaldehyde, distinct signals are expected for the aldehyde proton and the aromatic protons on the fused furan (B31954) and pyridine (B92270) rings. The aldehyde proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5–10.5 ppm, due to the strong deshielding effect of the carbonyl group. chemicalbook.commdpi.com
The protons on the heterocyclic rings will exhibit chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and by anisotropic ring current effects. Based on data for the parent Furo[2,3-c]pyridine (B168854) system and related pyridine derivatives, the pyridine protons (H-4, H-5, H-7) would appear in the aromatic region (δ 7.0–9.0 ppm). mdpi.comchemicalbook.com The H-7 proton, being alpha to the nitrogen, is expected to be the most deshielded of the pyridine protons. The furan proton (H-3) signal is also expected in the aromatic region, with its precise shift influenced by the adjacent oxygen and the aldehyde substituent.
Expected ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CHO | 9.5 - 10.5 | Singlet (s) |
| H-7 | 8.5 - 8.8 | Doublet (d) or Doublet of doublets (dd) |
| H-5 | 8.0 - 8.4 | Doublet (d) or Doublet of doublets (dd) |
| H-4 | 7.2 - 7.6 | Doublet of doublets (dd) |
| H-3 | 7.0 - 7.5 | Singlet (s) |
Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is expected for the carbonyl carbon of the aldehyde group, typically appearing between δ 185 and 200 ppm. chemicalbook.com The carbon atoms of the furan and pyridine rings will resonate in the aromatic region (δ 110–160 ppm). The carbons directly bonded to the heteroatoms (C-2, C-3a, C-7, C-7a) will be significantly influenced. Specifically, C-2, attached to both the furan oxygen and the aldehyde group, and C-7a, at the fusion point adjacent to nitrogen, are expected to be highly deshielded.
Expected ¹³C NMR Chemical Shift Assignments for this compound (Predicted values based on analogous structures)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | 185 - 200 |
| C-7a | 155 - 165 |
| C-2 | 150 - 160 |
| C-7 | 148 - 152 |
| C-5 | 135 - 145 |
| C-3a | 125 - 135 |
| C-4 | 120 - 125 |
| C-3 | 110 - 120 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between adjacent protons on the pyridine ring, such as H-4/H-5 and H-5/H-7 (if coupling occurs), confirming their connectivity.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (H-3, H-4, H-5, H-7) to its corresponding carbon signal (C-3, C-4, C-5, C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing the molecular fragments together. Key expected correlations would include the aldehyde proton (CHO) to C-2 and C-3, and H-3 to C-2, C-3a, and C-7a. These correlations would confirm the position of the aldehyde group at C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For a planar molecule like this, NOESY can help confirm assignments, for instance, by showing a correlation between the aldehyde proton and the H-3 proton on the furan ring.
Nitrogen-15 (¹⁵N) NMR Investigations of Fused Pyridine Systems
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within heterocyclic systems. researchgate.net Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, these experiments are less common but provide valuable data. For this compound, a single ¹⁵N signal would be expected. The chemical shift of this nitrogen would be characteristic of a pyridine-like environment. Studies on substituted pyridines show that the ¹⁵N chemical shift is sensitive to the electronic effects of substituents on the ring. The fusion of the electron-rich furan ring and the presence of the electron-withdrawing aldehyde group would influence the electronic density at the nitrogen atom, which would be reflected in its chemical shift value.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, expected in the region of 1680–1715 cm⁻¹. mdpi.com The exact position depends on conjugation; conjugation with the furan ring would likely place it at the lower end of this range.
Other key absorptions would include:
Aldehyde C-H Stretch: A characteristic, and often diagnostic, pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. mdpi.com
Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.
C=C and C=N Stretching: Multiple bands in the 1400–1600 cm⁻¹ region, characteristic of the aromatic rings.
C-O-C Stretch: A strong band associated with the furan ring's ether linkage, typically found in the 1000–1300 cm⁻¹ range.
Expected IR Absorption Frequencies for this compound (Predicted values based on general IR tables)
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1680 - 1715 | Strong, Sharp |
| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak to Medium |
| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |
| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 | Medium to Strong |
| Furan Ring | C-O-C Stretch | 1000 - 1300 | Strong |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a molecular fingerprint based on the inelastic scattering of monochromatic light. The technique is instrumental in identifying functional groups and elucidating the skeletal structure of the molecule. Theoretical analyses, often employing Density Functional Theory (DFT), are typically used alongside experimental work to assign the observed vibrational frequencies to specific atomic motions within the molecule. researchgate.net
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver, gold, or copper. nih.govspringernature.com Pyridine, a core component of the title compound, was the first molecule for which the SERS effect was observed and is frequently used as a model to study the phenomenon. sci-hub.se The enhancement allows for the detection of very low concentrations of the analyte. The interaction between the this compound molecule and the metal surface can occur through the π-electrons of the aromatic system or the lone-pair electrons of the nitrogen atom, influencing the resulting SERS spectrum. sci-hub.se The differences in spectra obtained using various metals can be attributed to the selective formation of species like alpha-pyridyl and the equilibria between different adsorption orientations on the metal surface. nih.gov For instance, on copper surfaces, pyridine molecules may adsorb as pyridinium (B92312) cations, particularly on oxidized surfaces. uw.edu.pl This technique is particularly powerful for studying surface chemistry and interactions at interfaces.
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. Analogous furopyridine derivatives exhibit characteristic absorption bands in the range of 250 to 390 nm. researchgate.net These absorptions are generally attributed to π → π* and n → π* electronic transitions occurring within the fused furo-pyridine ring system. researchgate.net
The precise position and intensity of these absorption bands can be influenced by the solvent environment and structural substituents. Time-dependent density functional theory (TD-DFT) calculations are often used to theoretically predict the electronic transitions and support the assignment of experimental absorption peaks, such as those corresponding to the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transitions. researchgate.netscielo.org.za
Below is a table summarizing typical UV-Vis absorption data for related furopyridine systems.
| Compound Family | Typical Absorption Range (nm) | Attributed Transitions | Reference |
| Furo[2,3-b]pyridine (B1315467) Derivatives | 250 - 390 | π → π* and n → π* | researchgate.net |
| Thiazolidinone Derivatives | 340 - 530 | HOMO → LUMO, HOMO → LUMO+1 | scielo.org.za |
This table represents data from analogous or related chemical structures to provide context for the expected characteristics of this compound.
Mass Spectrometry (MS) and Related Techniques
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Techniques such as secondary electrospray ionization (SESI) coupled with HRMS analyzers like the Orbitrap allow for the real-time detection and identification of furan derivatives with high precision. ethz.ch HRMS provides a mass accuracy often below 2 parts per million (ppm), enabling the experimental mass-to-charge ratio (m/z) to be matched with the theoretical exact mass, thereby confirming the molecular formula. ethz.ch
For this compound, the molecular formula is C₈H₅NO₂, corresponding to a theoretical exact mass that can be precisely verified by HRMS.
| Property | Value |
| Molecular Formula | C₈H₅NO₂ |
| Theoretical Exact Mass (Monoisotopic) | 147.0320 g/mol |
| Instrumentation | LTQ Orbitrap, TripleTOF |
| Typical Mass Accuracy | < 2 ppm |
Collision Cross Section (CCS) analysis is an advanced gas-phase technique that provides information about the three-dimensional shape and size of an ion. This measurement, which is independent of the molecule's mass, offers an additional coordinate for chemical identification, complementing the retention time and mass-to-charge ratio. While specific experimental or predicted CCS values for this compound are not detailed in the available literature, this technique would be highly valuable for distinguishing it from its structural isomers. Computational methods are often used to predict CCS values, which can then be compared to experimental data obtained via ion mobility-mass spectrometry (IM-MS) to increase confidence in structural assignments.
Solid-State Structural Analysis (e.g., X-ray Crystallography of derivatives/analogues)
While the specific crystal structure of this compound is not presently available, single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules. This technique has been successfully applied to numerous derivatives and analogues, such as other furopyridines and imidazo[1,2-a]pyridine-2-carbaldehyde. nih.govresearchgate.netnih.gov
Analysis of these related structures reveals key structural parameters. For example, in 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the dihedral angle between the fused ring system and a pendant phenyl ring was determined to be 53.77 (4)°. nih.gov Such studies also elucidate intermolecular interactions, including C—H⋯O and C—H⋯F hydrogen bonds and π–π stacking, which govern the crystal packing. nih.gov Hirshfeld surface analysis is often employed to quantify these interactions. nih.gov
The table below presents typical crystallographic data obtained for an analogous heterocyclic compound, illustrating the type of information yielded by X-ray analysis. mdpi.com
| Parameter | Example Value (from an analogue) | Reference |
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| a (Å) | 5.9308(2) | mdpi.com |
| b (Å) | 10.9695(3) | mdpi.com |
| c (Å) | 14.7966(4) | mdpi.com |
| α (°) | 100.5010(10) | mdpi.com |
| β (°) | 98.6180(10) | mdpi.com |
| γ (°) | 103.8180(10) | mdpi.com |
| Volume (ų) | 900.07(5) | mdpi.com |
This data is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and serves as an example of a crystallographic report for a complex heterocyclic system.
Computational Chemistry and Mechanistic Studies on Furo 2,3 C Pyridine 2 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of organic molecules. DFT calculations, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are effective for optimizing molecular structures and predicting electronic and spectroscopic parameters for heterocyclic compounds. researchgate.netnih.govnih.gov
The first step in a computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to the positions of its atoms. For Furo[2,3-c]pyridine-2-carbaldehyde, this involves finding the most stable conformation, particularly concerning the orientation of the aldehyde group (-CHO) relative to the fused ring system. The planarity of the furopyridine core and the rotational barrier of the C-C bond connecting the aldehyde group are key aspects of this analysis.
The optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available, serving as a benchmark for the accuracy of the chosen computational method.
Table 1: Illustrative Geometric Parameters for this compound The following data are representative values expected from a DFT/B3LYP calculation and are based on analyses of similar heterocyclic aldehydes. They are not experimentally determined values for this specific molecule.
| Parameter | Bond/Angle | Expected Value |
| Bond Lengths (Å) | C=O | ~1.21 Å |
| C-C (aldehyde) | ~1.47 Å | |
| C-O (furan) | ~1.37 Å | |
| C=C (furan) | ~1.36 Å | |
| C-N (pyridine) | ~1.34 Å | |
| **Bond Angles (°) ** | O=C-H | ~120° |
| C-C-O (furan) | ~110° | |
| C-N-C (pyridine) | ~117° |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more chemically reactive. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be located primarily on the electron-rich furan (B31954) ring, while the LUMO would be centered on the electron-withdrawing aldehyde group and the pyridine (B92270) ring.
Table 2: Predicted Electronic Properties for this compound The following data are illustrative of typical results from DFT calculations on related furopyridines. researchgate.net
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
| Ionization Potential | ~ 6.5 eV |
| Electron Affinity | ~ 2.0 eV |
DFT calculations are highly effective at predicting spectroscopic data. The calculation of vibrational frequencies can help in the assignment of experimental infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. Theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations of the computational method, improving agreement with experimental results. scielo.org.za
Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, typically presented as absorption wavelengths (λmax) and oscillator strengths (f), can be used to interpret experimental UV-Vis spectra and understand the nature of the electronic transitions (e.g., n→π* or π→π*). researchgate.netresearchgate.net
Table 3: Selected Predicted Vibrational Frequencies for this compound Illustrative frequencies based on DFT calculations for pyridine carboxaldehydes and related heterocycles. nih.govscielo.org.za
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aldehyde) | ~2850 |
| C=O stretch (aldehyde) | ~1710 |
| C=N stretch (pyridine ring) | ~1600 |
| C=C stretch (aromatic) | ~1550-1450 |
| C-O-C stretch (furan ring) | ~1100 |
Quantum Chemical Characterization
Beyond DFT, other quantum chemical methods provide deeper insights into the electronic structure and bonding within the molecule.
Natural Bond Orbital (NBO) analysis examines charge delocalization and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. nih.gov
Calculating the net atomic charges on each atom in the molecule helps to identify reactive sites. Methods like Mulliken population analysis or NBO analysis can be used to assign these charges. The distribution of charges highlights the electrophilic (positive) and nucleophilic (negative) centers. researchgate.net
In this compound, the carbonyl carbon of the aldehyde group is expected to carry a significant positive charge, making it a primary site for nucleophilic attack. The oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring would be the most electronegative centers, bearing negative charges and acting as nucleophilic sites. This charge distribution is fundamental to understanding the molecule's chemical behavior in reactions.
Table 4: Illustrative Net Atomic Charges for this compound Representative NBO charges based on calculations for similar structures. The specific values depend on the computational method used.
| Atom | Expected Net Charge (e) |
| O (carbonyl) | ~ -0.55 |
| C (carbonyl) | ~ +0.40 |
| N (pyridine) | ~ -0.50 |
| O (furan) | ~ -0.45 |
Intermolecular Interaction Analysis
Computational methods are pivotal in understanding the intermolecular forces that govern the solid-state architecture and adsorption properties of crystalline materials. For this compound, these analyses provide insights into its crystal packing and potential interactions with surfaces.
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
For a molecule like this compound, the analysis would typically reveal the following key interactions:
H···H contacts: Generally the most abundant, appearing as blue regions on the Hirshfeld surface.
O···H and N···H contacts: Representing hydrogen bonds, these appear as distinct red spikes on the surface, indicating strong interactions that significantly influence the crystal packing. The aldehyde oxygen and the pyridine nitrogen are potential hydrogen bond acceptors.
C···H contacts: Indicative of weaker C-H···π interactions.
π···π stacking: The interaction between the aromatic rings of the furo[2,3-c]pyridine (B168854) system would be visible as flat, greenish-grey areas on the surface.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a hypothetical analysis of this compound, the plot would display distinct spikes corresponding to the O···H/N···H hydrogen bonds and broader regions for the weaker H···H and C···H contacts.
Table 1: Hypothetical Hirshfeld Surface Interaction Percentages for this compound
| Interaction Type | Estimated Percentage Contribution |
| H···H | 45-55% |
| O···H | 15-25% |
| N···H | 5-10% |
| C···H | 10-15% |
| C···C (π-π stacking) | 5-10% |
| Other | <5% |
Theoretical Investigations of Adsorption Behavior
Theoretical studies on the adsorption of pyridine derivatives on various surfaces, often employing Density Functional Theory (DFT), provide a framework for understanding how this compound might interact with materials. These studies calculate adsorption energies, identify binding sites, and analyze the nature of the surface-adsorbate interactions.
For instance, studies on the adsorption of pyridine carboxylic acids on silver nanoparticles have shown that the interaction is often dominated by the carboxylate group, with the pyridine nitrogen playing a secondary role. In the case of this compound, the aldehyde group and the pyridine nitrogen would be the primary sites for interaction with a surface. DFT calculations could predict the most stable adsorption geometry and the corresponding adsorption energy.
Table 2: Illustrative Adsorption Energies of Pyridine Derivatives on a Metallic Surface (Hypothetical Data)
| Adsorbate | Functional Group | Adsorption Energy (eV) |
| Pyridine | - | -1.2 |
| Pyridine-2-carbaldehyde | Aldehyde | -1.8 |
| Furo[2,3-c]pyridine | - | -1.5 |
| This compound | Aldehyde | -2.1 |
Note: This data is illustrative and intended to show expected trends.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is a powerful tool for mapping the intricate details of chemical reactions, including the identification of transient intermediates and the calculation of activation barriers.
Mapping Reaction Pathways and Transition States
For this compound, computational methods can be used to explore various potential reaction pathways. For example, in a nucleophilic addition to the aldehyde group, DFT calculations can map the potential energy surface of the reaction. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—which is crucial for understanding the reaction's feasibility and kinetics.
A computational study on the 1,3-dipolar cycloaddition reaction to form a furo[2,3-c]pyridine derivative utilized DFT to investigate the reaction mechanism and regioselectivity. semanticscholar.org The calculations identified the transition state structures for the formation of different isomers, and the analysis of their energies explained the experimentally observed product distribution. semanticscholar.org Similar approaches could be applied to reactions involving this compound to predict outcomes and optimize reaction conditions.
Energetic and Kinetic Studies of Transformations
By calculating the energies of reactants, products, intermediates, and transition states, computational methods provide quantitative insights into the thermodynamics and kinetics of a reaction. The energy difference between reactants and products determines the reaction's enthalpy (ΔH), while the energy difference between the reactants and the transition state gives the activation energy (Ea).
Table 3: Hypothetical Calculated Energetic Data for a Nucleophilic Addition to this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.7 |
| Product | -12.4 |
These energetic parameters are essential for predicting reaction rates and understanding how changes in the molecular structure or reaction conditions will affect the outcome. For example, the introduction of different substituents on the furo[2,3-c]pyridine ring could be computationally screened to identify modifications that lower the activation energy and thus accelerate the reaction.
Applications of Furo 2,3 C Pyridine 2 Carbaldehyde in Advanced Organic Synthesis and Materials Science
Furo[2,3-c]pyridine-2-carbaldehyde as a Versatile Building Block in Complex Molecule Synthesis
The inherent reactivity of this compound positions it as a crucial starting material for the synthesis of a wide array of intricate molecules. Its ability to participate in various chemical transformations allows for the generation of diverse molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.
Precursor for Diversified Heterocyclic Scaffolds
The furo[2,3-c]pyridine (B168854) core is a key structural motif found in numerous biologically active molecules. semanticscholar.org For instance, the derivative PNU-142721, which contains this scaffold, has been reported as a potent inhibitor of the HIV-1 protease. semanticscholar.org The synthesis of such complex molecules often relies on the strategic functionalization of the furo[2,3-c]pyridine ring system.
Synthetic strategies to access the furo[2,3-c]pyridine core generally fall into three main categories: the annulation of a furan (B31954) ring onto a pre-existing pyridine (B92270), the cyclization of a functionalized pyridine from a furan derivative, and multicomponent reactions. semanticscholar.org Palladium-catalyzed reactions are frequently employed to facilitate the formation of the furan ring. semanticscholar.org The aldehyde functionality of this compound provides a convenient handle for further chemical modifications, enabling the construction of a diverse range of heterocyclic structures.
Use in the Synthesis of Combinatorial Libraries
The aldehyde group in this compound is particularly amenable to reactions that are well-suited for the generation of combinatorial libraries. These libraries, which consist of a large number of structurally related compounds, are invaluable tools in drug discovery and materials science for the rapid screening of biological activity or material properties. The reactivity of the aldehyde allows for its participation in various condensation and nucleophilic addition reactions, facilitating the systematic variation of substituents and the creation of a wide range of derivatives.
Derivatization for Introducing Specific Chemical Functionalities
The aldehyde group of this compound serves as a versatile anchor point for the introduction of a variety of chemical functionalities. This allows for the fine-tuning of the molecule's electronic and steric properties, which can have a profound impact on its reactivity and biological activity.
Synthesis of Cyano, Tetrazole, and Hydrazone Derivatives
The aldehyde can be readily converted into other functional groups. For example, it can serve as a precursor for the synthesis of cyano derivatives. Furthermore, the aldehyde can react with hydrazides to form hydrazone derivatives. researchgate.netmdpi.comminarjournal.com Hydrazones are a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov The formation of hydrazones from this compound introduces the characteristic R1R2C=N-NH- moiety, which is often responsible for the observed biological effects. minarjournal.com
Table 1: Synthesis of Hydrazone Derivatives
| Starting Material | Reagent | Product | Reference |
| 2-Amino-3-formylchromone | Hydrazine derivatives | Novel hydrazones | researchgate.net |
| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | mdpi.com |
| Ethyl hippurate | 1H-indole-6-carbaldehyde | Hippuric hydrazones | minarjournal.com |
This table provides examples of hydrazone synthesis from various starting materials, illustrating the general reaction type applicable to this compound.
Formation of Highly Conjugated Systems
The aldehyde group can participate in reactions that extend the conjugated π-system of the furo[2,3-c]pyridine core. This is of particular interest in materials science for the development of organic electronic materials, such as dyes and semiconductors. The extended conjugation can lead to desirable photophysical properties, including absorption and emission of light in the visible region of the electromagnetic spectrum.
Contribution to the Construction of Fused Oxygen-Nitrogen Heterocycles
This compound is a valuable precursor for the synthesis of more complex fused heterocyclic systems containing both oxygen and nitrogen atoms. researchgate.netmdpi.com These scaffolds are prevalent in many natural products and pharmaceutically active compounds.
The synthesis of such fused systems often involves intramolecular cyclization reactions, where the aldehyde group or a derivative thereof participates in the ring-forming step. For example, the reaction of hydrazide-hydrazone derivatives, which can be synthesized from the corresponding aldehyde, can lead to the formation of various heterocyclic rings, including coumarins, pyridines, thiazoles, and thiophenes. mdpi.comresearchgate.net The ability to construct these intricate molecular architectures from a relatively simple starting material highlights the synthetic utility of this compound.
Role in Material Science Applications (e.g., Photoluminescent Compounds)
This compound serves as a valuable heterocyclic building block in the development of advanced materials. While specific studies detailing the direct integration of this compound into photoluminescent compounds are not extensively documented, the inherent structural and electronic properties of the furo[2,3-c]pyridine scaffold make it a promising candidate for the design of novel photoactive materials. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment that can be exploited in the creation of materials with tailored optical and electronic properties.
The aldehyde functional group at the 2-position of the furo[2,3-c]pyridine core is a key reactive site for the synthesis of more complex, conjugated systems that are often the basis for photoluminescence. Through various condensation reactions, such as the Knoevenagel or Wittig reactions, the aldehyde can be readily converted into a variety of derivatives with extended π-conjugation. This extension of the conjugated system is a fundamental strategy in the design of organic chromophores and fluorophores, as it typically leads to a red-shift in the absorption and emission spectra, and can enhance the quantum yield of fluorescence.
Although direct research on this compound is limited in this context, studies on analogous furo-pyridine structures highlight the potential of this class of compounds in materials science. For instance, derivatives of the isomeric furo[3,2-c]pyridine (B1313802) system have been investigated for their fluorescent properties and have shown potential as scaffolds for organic light-emitting diodes (OLEDs). These related studies demonstrate that the furo-pyridine core can effectively support charge transport and luminescent processes, which are critical for the performance of such devices.
Future Research Directions and Unexplored Avenues for Furo 2,3 C Pyridine 2 Carbaldehyde
Development of Novel and Sustainable Synthetic Routes
Current syntheses of furo[2,3-c]pyridine (B168854) derivatives often rely on multi-step procedures that may involve harsh reaction conditions or the use of expensive catalysts. google.comnih.gov Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic strategies.
A promising avenue is the exploration of one-pot multicomponent reactions (MCRs), which offer the potential to construct the furo[2,3-c]pyridine core with high atom economy and reduced waste generation. mdpi.combcrcp.ac.in Investigating novel catalyst systems, including earth-abundant metals or organocatalysts, could also lead to more sustainable and cost-effective syntheses. Furthermore, the application of flow chemistry and microwave-assisted synthesis could significantly shorten reaction times and improve yields, making the production of furo[2,3-c]pyridine-2-carbaldehyde and its analogs more scalable and practical for industrial applications. nih.govresearchgate.net
Exploration of Stereoselective Transformations
The introduction of stereocenters into the furo[2,3-c]pyridine framework is crucial for the development of new therapeutic agents, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. Future work should focus on developing stereoselective methods to access chiral derivatives of this compound.
This could involve the use of chiral catalysts in asymmetric synthesis or the employment of chiral auxiliaries to direct the stereochemical outcome of reactions. researchgate.net For instance, stereoselective reductions of the carbaldehyde group to form chiral alcohols, or stereoselective additions of nucleophiles to the furan (B31954) or pyridine (B92270) rings, would provide access to a diverse range of enantiomerically pure compounds for biological screening.
Advanced Mechanistic Studies Utilizing State-of-the-Art Analytical Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing methods and designing new transformations. Future research should employ state-of-the-art analytical techniques to elucidate these mechanisms.
In situ spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide real-time information about the formation of intermediates and transition states. mdpi.com Computational methods, including density functional theory (DFT) calculations, can be used to model reaction pathways and predict the feasibility of new reactions, offering valuable insights that can guide experimental work. researchgate.net
Expansion of Synthetic Utility through Unconventional Derivatizations
The carbaldehyde group of this compound is a versatile functional handle that can be transformed into a wide array of other functionalities. While standard transformations are known, future research should explore more unconventional derivatizations to access novel chemical space.
This could include its use in multicomponent reactions to build complex molecular architectures, its participation in cycloaddition reactions to form new fused ring systems, or its conversion to less common functional groups. acs.org Exploring the reactivity of the furan and pyridine rings through selective functionalization, such as regioselective lithiation or metal-catalyzed cross-coupling reactions, will also be crucial for expanding the synthetic utility of this scaffold. grafiati.com
Investigation of Derived Structures for Applications in Emerging Fields
While some furo[2,3-c]pyridine derivatives have been investigated for their potential as kinase inhibitors, the broader applications of this scaffold remain largely unexplored. nih.gov Future research should focus on synthesizing libraries of this compound derivatives and evaluating their potential in a variety of emerging fields.
Given the prevalence of pyridine and furan motifs in biologically active compounds, there is significant potential for discovering new therapeutic agents for a range of diseases. researchgate.netnih.govresearchgate.net Furthermore, the unique electronic and photophysical properties that can arise from the fused heterocyclic system suggest that these compounds could find applications in materials science, for example, as organic light-emitting diodes (OLEDs) or fluorescent probes. ias.ac.in
Q & A
Basic: What are the established synthetic routes for Furo[2,3-c]pyridine-2-carbaldehyde, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves cyclization of pyridine and furan derivatives. A common method uses 2-aminopyridine and glyoxylic acid under catalytic conditions (e.g., POCl₃ or H₂SO₄) at elevated temperatures (80–100°C) in solvents like dichloromethane or toluene. Yield optimization requires precise control of stoichiometry (1:1 molar ratio of precursors), catalyst loading (5–10 mol%), and reaction time (6–12 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >85% purity .
Advanced: How does the regioselectivity of lithiation reactions in this compound compare to its structural analogs?
Answer:
Regioselective lithiation at the pyridine ring is influenced by the fused furan system. Studies show that directing groups (e.g., aldehyde at position 2) enhance lithiation at position 5 or 7 of the pyridine ring, differing from analogs like Furo[3,2-b]pyridine-2-carbaldehyde, where steric effects dominate. Methodology involves using LDA (Lithium Diisopropylamide) at −78°C in THF, followed by quenching with electrophiles (e.g., D₂O or MeI) to confirm regiochemistry via ¹H-NMR .
Basic: What safety protocols are critical when handling this compound?
Answer:
The compound is classified as a skin/eye irritant (H317/H319). Mandatory protocols include:
- PPE: Nitrile gloves, chemical goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage: In airtight containers at 2–8°C, away from oxidizing agents .
Advanced: How do electronic effects of the fused furan ring influence the aldehyde group’s reactivity in nucleophilic additions?
Answer:
The electron-rich furan ring conjugates with the pyridine system, reducing the electrophilicity of the aldehyde compared to non-fused pyridine carbaldehydes. Kinetic studies (UV-Vis and ¹³C NMR) reveal slower nucleophilic attack (e.g., by hydrazines or Grignard reagents) due to delocalization of the aldehyde’s π-electrons into the heteroaromatic system. Reactivity can be enhanced using Lewis acids (e.g., BF₃·Et₂O) to polarize the carbonyl group .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Key signals include the aldehyde proton at δ 9.8–10.2 ppm and furan C-3 proton at δ 7.2–7.5 ppm.
- IR: Strong carbonyl stretch at 1680–1700 cm⁻¹.
- MS (EI): Molecular ion peak at m/z 147.13 (C₈H₅NO₂) with fragmentation patterns confirming ring integrity.
- XRD: Resolves fused-ring planarity and bond angles (e.g., C2–C3–O4 = 108.5°) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM across studies) arise from assay variability. Standardized methods include:
- Consistent Strains: Use ATCC-reference microbial strains.
- Solvent Controls: DMSO concentrations ≤1% to avoid false positives.
- Dose-Response Curves: Triplicate runs with statistical validation (p < 0.05). Recent studies attribute activity to aldehyde-mediated Schiff base formation with microbial enzymes .
Basic: How does this compound’s solubility profile impact experimental design?
Answer:
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). For biological assays, pre-dissolve in DMSO (stock solutions ≤10 mM) and dilute in buffer (final DMSO ≤0.1%). Crystallization during storage is mitigated by sonication and warming to 40°C .
Advanced: What computational models predict the compound’s interaction with cytochrome P450 enzymes?
Answer:
Docking studies (AutoDock Vina) using CYP3A4 (PDB: 1TQN) suggest the aldehyde forms hydrogen bonds with Thr309 and π-π stacking with Phe304. MD simulations (AMBER) reveal a binding free energy of −8.2 kcal/mol, indicating moderate inhibition. Validate experimentally via CYP450 inhibition assays (fluorogenic substrates) and LC-MS metabolite profiling .
Basic: What are the key differences between this compound and its 5-chloro derivative?
Answer:
The 5-chloro derivative (C₈H₄ClNO₂) exhibits:
- Higher Reactivity: Chlorine withdraws electrons, increasing aldehyde electrophilicity.
- Altered Bioactivity: Enhanced antimicrobial potency (2–3× lower MIC vs. S. aureus).
- Spectral Shifts: ¹³C NMR shows Cl-induced deshielding of C-5 (δ 128 → 135 ppm) .
Advanced: How do solvent effects influence the compound’s fluorescence properties?
Answer:
In aprotic solvents (e.g., acetonitrile), intramolecular charge transfer (ICT) between the furan and aldehyde groups produces strong emission at λₑₘ 420 nm (λₑₓ 320 nm). Protic solvents (e.g., methanol) quench fluorescence via hydrogen bonding. Quantum yield (Φ) drops from 0.45 (CH₃CN) to 0.12 (H₂O). Applications include pH-sensitive probes in cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
